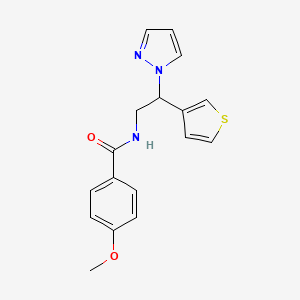

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a benzamide derivative featuring a hybrid heterocyclic scaffold. The compound combines a 4-methoxybenzamide core with a pyrazole and thiophene moiety, which may confer unique physicochemical and biological properties. The pyrazole and thiophene groups likely enhance π-π stacking interactions or modulate solubility, while the 4-methoxybenzamide moiety may influence metabolic stability .

Properties

IUPAC Name |

4-methoxy-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-22-15-5-3-13(4-6-15)17(21)18-11-16(14-7-10-23-12-14)20-9-2-8-19-20/h2-10,12,16H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZHVNNPZDBAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide is a compound that integrates a pyrazole ring, a thiophene moiety, and a methoxy-substituted benzamide structure. This unique combination of heterocycles is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will explore the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable carbonyl compound.

- Synthesis of the Thiophene Moiety : The thiophene ring is generally synthesized via cyclization methods involving sulfur.

- Linking the Rings : The pyrazole and thiophene rings are connected through an ethyl chain using nucleophilic substitution reactions.

- Benzamide Formation : Finally, the compound is completed by introducing the 4-methoxybenzamide group.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects against various pathogens. For instance, derivatives of pyrazole and thiophene have shown:

- Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Activity against Gram-negative bacteria including Escherichia coli and Proteus mirabilis.

A comparative analysis of antimicrobial activity is presented in Table 1.

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | P. mirabilis | 18 |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory mediators. This suggests its utility in treating inflammatory diseases.

Anticancer Properties

Recent research has focused on the anticancer potential of pyrazole derivatives. For example:

- In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.

- Animal models have indicated that these compounds may inhibit tumor growth effectively.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

-

Study on Antimicrobial Activity :

A study evaluated various derivatives for their ability to inhibit bacterial growth. The results indicated that compounds with thiophene and pyrazole rings exhibited significant antimicrobial properties compared to standard antibiotics . -

Anti-inflammatory Effects :

Another research effort investigated the anti-inflammatory effects of pyrazole derivatives in a murine model, showing a marked reduction in paw edema when treated with the compound . -

Anticancer Activity :

In a recent publication, researchers reported that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity

-

Anticancer Properties

- N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide has been studied for its potential anticancer effects. Compounds with pyrazole and thiophene groups have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting that this compound may also possess similar capabilities .

- Enzyme Inhibition

Biological Interactions

The interaction profile of this compound indicates potential binding with various biological targets, including:

- Kinases : Its structural features suggest it may inhibit kinase enzymes, which play crucial roles in cell signaling pathways.

- Receptors : The compound may interact with specific receptors involved in disease processes, potentially modulating their activity .

Case Study 1: Anticancer Activity

A study demonstrated the efficacy of similar compounds in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential application of this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzamide derivatives reported in the literature. Key comparisons include:

Table 1: Comparison of Structural Analogues

Key Observations :

- Substituent Impact on Melting Points: Indole-substituted benzamides (e.g., compound 16) exhibit higher melting points (132.8–134.3°C) compared to chlorinated analogs (e.g., compound 17, 150.6–152.0°C), suggesting that electron-withdrawing groups enhance crystallinity .

- Heterocyclic Diversity : Replacing indole (compound 16) with pyrazole and thiophene introduces a more lipophilic and conformationally flexible scaffold, which could improve membrane permeability in biological systems .

- Synthetic Complexity: Piperazine-linked analogs (3i/3j) require multi-step purification (e.g., sequential normal- and reverse-phase chromatography) with moderate yields (~55%), whereas indole derivatives (compound 16) are synthesized via straightforward condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.